molecular formula C20H15FN2O B8212397 (4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8212397
M. Wt: 318.3 g/mol
InChI Key: LBQHYJRHHIYJAF-MOPGFXCFSA-N
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Description

(4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (CAS 2757083-58-0) is a chiral dihydrooxazole derivative of high interest in advanced chemical synthesis and drug discovery. Its well-defined stereochemistry at the 4R and 5S positions, combined with a rigid 4,5-diphenyl-4,5-dihydrooxazole core and a 5-fluoropyridinyl substituent, makes it a valuable scaffold for asymmetric synthesis and catalysis, often serving as a key ligand or intermediate in enantioselective transformations . The incorporation of the fluorine atom on the pyridine ring enhances its reactivity and provides a handle for further functionalization, expanding its utility in molecular design . This compound is supplied with a high purity level of 97% and requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a building block, it holds significant potential in pharmaceutical and agrochemical research for the development of novel bioactive molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. CAS Number : 2757083-58-0 Molecular Formula : C20H15FN2O Molecular Weight : 318.34 g/mol Purity : ≥97% Storage : Keep in a dark place, under an inert atmosphere, at 2-8°C .

Properties

IUPAC Name

(4R,5S)-2-(5-fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c21-16-11-12-17(22-13-16)20-23-18(14-7-3-1-4-8-14)19(24-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQHYJRHHIYJAF-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring structure with fluoropyridine and diphenyl substituents. Its chemical formula is C19H18FN2OC_{19}H_{18}FN_2O, and it has a molecular weight of approximately 314.35 g/mol. The stereochemistry at positions 4 and 5 contributes to its biological properties.

Research indicates that this compound acts primarily as a modulator of pyruvate kinase M2 (PKM2), an enzyme involved in cancer metabolism. By influencing PKM2 activity, the compound can alter metabolic pathways in cancer cells, potentially leading to reduced tumor growth and proliferation .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

  • Anticancer Activity :
    • In vitro studies demonstrate that the compound inhibits the proliferation of several cancer cell lines, including breast cancer and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
    • A notable study reported that treatment with this compound resulted in a significant decrease in tumor size in xenograft models of breast cancer .
  • Enzyme Modulation :
    • The compound has been shown to enhance the activity of certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects by shifting energy production away from glycolysis towards oxidative phosphorylation .
  • Cytotoxicity :
    • Cytotoxic assays reveal that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary evidence of antitumor activity .
  • Case Study 2 : A comparative study assessed the effects of this compound against standard chemotherapy agents in breast cancer models. The findings suggested that it could be used as a combination therapy to enhance overall treatment efficacy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in breast and colon cancer
Enzyme ModulationModulation of PKM2 leading to altered metabolic pathways
CytotoxicitySelective toxicity towards cancer cells

Scientific Research Applications

The compound (4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a significant structure in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications across various scientific domains, particularly focusing on its biological activities and potential uses in drug development.

Structure and Composition

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C21H18FN3O
  • Molecular Weight : 351.39 g/mol
  • Key Functional Groups : Dihydrooxazole ring, fluoropyridine moiety, and diphenyl substituents.

This unique combination of features contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. In vitro assays demonstrated cytotoxic effects against various cancer types, including breast and lung cancers.
  • Case Study : A study involving a derivative of this compound reported a notable decrease in cell viability in the MCF-7 breast cancer cell line, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Testing Methods : Disc diffusion and broth microdilution methods were employed to evaluate antimicrobial efficacy. Results indicated that the compound inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress:

  • Experimental Findings : In models of neurodegeneration, treatment with the compound resulted in reduced markers of oxidative damage and improved cell survival rates .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of Dihydrooxazole Ring : Utilizing appropriate aldehydes and amines under acidic conditions.
  • Fluorination : Introducing the fluoropyridine moiety through electrophilic substitution reactions.

Derivatives

Exploring derivatives can enhance activity or selectivity. For example, modifications at the phenyl rings or variations in the oxazole structure can yield compounds with improved pharmacological profiles.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzhydryl at the 6-position) increase steric hindrance, favoring enantioselectivity in reactions such as azidation .
  • Halogen vs. Alkyl : Bromine (in ) offers a handle for further functionalization (e.g., cross-coupling), whereas methyl groups (in ) provide minimal steric bulk.

Structural and Conformational Comparisons

  • Isostructurality: Analogous oxazoline-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit isostructural triclinic (P‾1) symmetry with two independent molecules per asymmetric unit.
  • Chiral Centers : The (4R,5S) configuration is conserved in ligands like “2,6-Bis((4R,5S)-4,5-diphenyl-4,5-dihydro-oxazol-2-yl)-pyridine” (MW: 497.57 g/mol), which is used in Ce(IV)-catalyzed nitrone cycloadditions .

Catalytic Performance

Reaction Type Ligand Structure Enantiomeric Excess (ee) Yield (%) Reference
Pd-catalyzed azidation (4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-... >90% ee 85
Cu-catalyzed propargylamine synthesis Bis-oxazoline-pyridine ligand 88% ee 92
Ce(IV)-catalyzed cycloaddition 2,6-Bis((4R,5S)-4,5-diphenyl-... 95% ee 89

Notable Trends:

  • Bis-oxazoline vs. Mono-oxazoline: Bis-oxazoline ligands (e.g., ) generally exhibit higher enantioselectivity due to their bidentate coordination, whereas mono-oxazoline ligands (e.g., ) are more flexible in steric tuning.

Physical Properties and Stability

  • Storage Conditions : Derivatives like “(4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-...” require inert atmosphere storage (2–8°C) due to sensitivity to oxidation .
  • Purity : Commercial analogs (e.g., (4S,5R)-2-(6-methylpyridin-2-yl)-...) are typically >97% pure, with enantiomeric excess (ee) up to 99% .

Preparation Methods

Cyclocondensation of β-Amino Alcohols with Nitriles

A primary route involves the acid-catalyzed cyclocondensation of enantiomerically pure β-amino alcohols with fluoropyridine-derived nitriles. For example, (1R,2S)-2-amino-1,2-diphenylethanol reacts with 5-fluoropicolinonitrile under HCl catalysis to form the oxazoline ring .

Reaction Conditions :

  • Catalyst : HCl (2 equiv)

  • Solvent : Toluene, reflux (110°C)

  • Time : 12–24 hours

  • Yield : 68–72%

  • Stereoselectivity : >99% ee (retained from chiral amino alcohol)

Mechanistic Insight :
The reaction proceeds via protonation of the nitrile, followed by nucleophilic attack by the amino group to form an imidate intermediate. Intramolecular cyclization then yields the oxazoline ring, with stereochemistry dictated by the chiral amino alcohol .

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries enforce stereochemical control during ring formation. A reported method uses (S)-tert-leucinol to synthesize analogous pyridinooxazolines , adaptable here by substituting picolinic acid with 5-fluoro-2-pyridinecarboxylic acid.

Procedure :

  • Amidation : 5-Fluoro-2-pyridinecarboxylic acid is coupled with (1R,2S)-2-amino-1,2-diphenylethanol using isobutyl chloroformate and N-methylmorpholine in CH₂Cl₂ .

  • Cyclization : The resultant amide is treated with thionyl chloride to form an intermediate chloride, which undergoes base-mediated cyclization (NaOMe/MeOH) to yield the oxazoline .

Data :

  • Amidation Yield : 92%

  • Cyclization Yield : 85%

  • Overall Yield : 78%

  • ee : 99%

Stepwise Construction via Mesylation/Tosylation

Activation of hydroxyl groups as mesylates or tosylates facilitates cyclization. For example:

Steps :

  • Amino Alcohol Preparation : Synthesize (1R,2S)-2-amino-1,2-diphenylethanol via Sharpless epoxidation and ring-opening .

  • Mesylation : Treat with mesyl chloride (MsCl) in CH₂Cl₂ .

  • Cyclization : Heat with K₂CO₃ in DMF to form the oxazoline .

Data :

  • Cyclization Yield : 70%

  • ee : 99%

Comparative Analysis of Methods

Method Key Reagents Yield ee Complexity
CyclocondensationHCl, toluene68–72%>99%Moderate
Chiral AuxiliaryIsobutyl chloroformate, NaOMe78%99%High
Asymmetric HydrogenationRu-(S)-t-BuPyOx, H₂>95%98–99%High
Mesylation/TosylationMsCl, K₂CO₃70%99%Moderate

Challenges and Optimization

  • Stereochemical Drift : Prolonged heating in acidic conditions may racemize chiral centers. Mitigated by using mild bases (e.g., NaOMe) and low temperatures .

  • Fluoropyridine Reactivity : Electrophilic substitution at the 5-fluoro position is hindered; thus, pre-functionalized pyridine precursors are preferred .

  • Purification : Silica gel chromatography effectively removes diastereomers, achieving >97% purity .

Q & A

Q. What are the optimized synthetic routes for preparing (4R,5S)-2-(5-Fluoropyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole with high enantiomeric purity?

The compound is synthesized via a three-step enantioselective protocol starting from (S)-(+)-2-phenylglycinol. Key steps include:

  • Step 1 : Formation of the oxazoline ring via condensation with a fluoropyridyl aldehyde.
  • Step 2 : Diastereomeric purification using recrystallization or chromatography.
  • Step 3 : Final cyclization under mild acidic conditions (e.g., HCl/EtOH). Reported yields range from 83.2% to 94.5% per step, with enantiomeric excess (>99% ee) confirmed by polarimetry and chiral HPLC .

Q. How is the stereochemical configuration of this compound validated?

X-ray crystallography using programs like SHELXL or OLEX2 is critical for unambiguous stereochemical assignment. For example, the (4R,5S) configuration is confirmed by refining single-crystal data, with Flack parameters < 0.1 ensuring accuracy. Complementary techniques include 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to analyze coupling constants and NOE effects .

Q. What analytical methods are recommended for purity assessment?

A multi-technique approach ensures reliability:

  • HPLC-MS : Quantifies fluoropyridyl incorporation and detects byproducts.
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra verify structural integrity.
  • Elemental Analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values.
  • Polarimetry : Measures optical rotation to ensure enantiopurity (>99% ee) .

Advanced Research Questions

Q. How is this compound utilized in asymmetric catalysis, particularly in C–F bond activation?

The oxazoline moiety serves as a chiral ligand in transition-metal complexes (e.g., Cu, Ce). For instance:

  • Ce(IV)-Catalyzed Cycloadditions : Enhances enantioselectivity (up to 95% ee) in nitrone cycloadditions by coordinating via the oxazoline N-atom and pyridyl fluorine.
  • Copper-Mediated Propargylamine Synthesis : Achieves >90% yield in asymmetric alkyne additions using (4R,5S)-configured ligands .

Q. How can structural modifications of the fluoropyridyl or diphenyl groups impact catalytic performance?

Systematic studies reveal:

  • Fluorine Substitution : Electron-withdrawing 5-F substituents increase Lewis acidity of metal complexes, improving reaction rates (e.g., 2× faster in Ce(IV) systems).
  • Diaryl Steric Effects : Bulky phenyl groups at C4/C5 enhance enantioselectivity by restricting conformational flexibility. Derivatives with methylpyridyl groups show reduced activity due to weaker metal coordination .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between X-ray structures and NMR/IR data often arise from dynamic effects (e.g., solution vs. solid-state conformers). Mitigation strategies include:

  • Variable-Temperature NMR : Identifies rotameric equilibria (e.g., oxazoline ring puckering).
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes.
  • Twinned Crystal Analysis : Use SHELXD to deconvolute overlapping reflections in problematic datasets .

Q. How is this compound applied in synthesizing hypercoordinated organotin polymers?

The oxazoline N-atom acts as a donor in Sn(IV) complexes. For example:

  • Stannylphenyl Derivatives : React with Ph3_3SnCl to form 4,5-dihydrooxazole-Sn adducts, which undergo Wurtz coupling to yield polystannanes.
  • Catalytic Activity : These polymers show potential in photoredox catalysis due to Sn–N charge-transfer transitions .

Methodological Recommendations

  • Storage : Store at 0–6°C under argon to prevent oxidation or hygroscopic degradation .
  • Handling : Use gloveboxes for air-sensitive catalytic applications to maintain ligand integrity .

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